(Isopropyloxycarbonylmethylene)triphenylphosphorane

Description

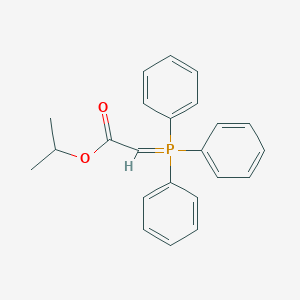

(Isopropyloxycarbonylmethylene)triphenylphosphorane is a Wittig reagent belonging to the class of phosphorus ylides. Structurally, it consists of a triphenylphosphorane core with an isopropyloxycarbonyl-substituted methylene group. This compound is widely utilized in organic synthesis, particularly for the preparation of alkenes via the Wittig reaction, where it reacts with carbonyl compounds (aldehydes or ketones) to form substituted olefins. Industrially, it serves as a key upstream raw material in the synthesis of diisopropyl maleate, a compound with applications in polymer chemistry and pharmaceuticals . Its isopropyloxycarbonyl group imparts both steric bulk and moderate electron-withdrawing effects, influencing its reactivity and selectivity in alkene formation.

Properties

IUPAC Name |

propan-2-yl 2-(triphenyl-λ5-phosphanylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23O2P/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQMHHOLXMJJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphonium Salt Synthesis

Triphenylphosphine reacts with isopropyl 2-bromopropionate in a nucleophilic substitution (S<sub>N</sub>2) mechanism. The bromine atom in the α-position of the ester is displaced by the nucleophilic phosphorus, forming a quaternary phosphonium salt. Key variables include:

-

Solvent systems : Mixed solvents (e.g., toluene-water) enhance reagent solubility and facilitate biphasic separation post-reaction.

-

Temperature : Elevated temperatures (60–90°C) accelerate the reaction, typically requiring 12–24 hours for completion.

-

Molar ratios : A slight excess of triphenylphosphine (1.1–1.3 equiv) ensures complete consumption of the alkyl bromide.

Ylide Formation

Deprotonation of the phosphonium salt generates the active ylide. This step often employs alkaline aqueous solutions (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>) to adjust the pH to 7.5–8.5, precipitating the ylide as a crystalline solid. Steric hindrance from the isopropyl group necessitates careful base selection to avoid over-deprotonation or side reactions.

Methodological Innovations and Optimization

One-Pot Synthesis Without Intermediate Isolation

Recent advancements streamline the synthesis by eliminating intermediate separation steps. For example, the phosphonium salt formed in situ is directly treated with base in the same reactor, reducing processing time and improving yields (up to 95% reported for analogous ethyl derivatives). This approach minimizes exposure to moisture and oxygen, which can degrade sensitive ylides.

Solvent and Reaction Engineering

-

Toluene-water biphasic systems : Enable efficient heat transfer and facile separation of the aqueous and organic layers.

-

Recycling solvents : Toluene recovered from the reaction mixture can be reused, lowering costs and environmental impact.

-

Catalyst-free conditions : Unlike earlier methods requiring transition-metal catalysts, modern protocols rely on thermal activation, enhancing scalability.

Comparative Analysis of Synthetic Protocols

The table below contrasts key parameters from representative methodologies:

Mechanistic Considerations and Stereochemical Outcomes

The formation of this compound proceeds via a concerted asynchronous mechanism during the Wittig reaction. The ylide’s nucleophilic carbon attacks the aldehyde, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and the desired alkene.

-

Steric effects : The isopropyl group introduces steric bulk, slowing reaction kinetics compared to methyl or ethyl analogues. This necessitates longer reaction times or higher temperatures.

-

Electronic effects : Electron-withdrawing ester groups stabilize the ylide, enhancing its reactivity toward electrophilic aldehydes.

Industrial-Scale Production and Challenges

Scalability hinges on optimizing:

-

Cost-effective alkyl bromides : Isopropyl 2-bromopropionate is less commercially available than ethyl variants, requiring in situ preparation from 2-bromopropionyl bromide and isopropyl alcohol.

-

Waste management : Recycling toluene and aqueous phases reduces environmental footprint.

-

Crystallization protocols : Gradual cooling and seeding strategies improve crystal purity and yield .

Chemical Reactions Analysis

Types of Reactions

(Isopropyloxycarbonylmethylene)triphenylphosphorane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

(Isopropyloxycarbonylmethylene)triphenylphosphorane is utilized in a wide range of scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Pharmaceutical Development: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Isopropyloxycarbonylmethylene)triphenylphosphorane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphorane group can stabilize reaction intermediates, facilitating the formation of desired products. The isopropyloxycarbonylmethylene moiety can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

(Methoxycarbonylmethylene)triphenylphosphorane

- Structure : Contains a methoxycarbonyl (CO₂Me) group on the methylene unit.

- Reactivity : Requires strong bases like sodium hexamethyldisilazanide (NaHMDS) or sodium amide under reflux conditions for activation. Harsh reaction conditions (e.g., prolonged heating in toluene) limit its utility in sensitive syntheses .

- Applications : Primarily used to generate (triphenylphosphoranylidene)ketene, a reactive intermediate in cycloaddition reactions .

(Carbethoxymethylene)triphenylphosphorane

- Structure : Features an ethoxycarbonyl (CO₂Et) substituent.

- Reactivity : Reacts readily with aldehydes but shows reduced efficiency with ketones due to the lower electrophilicity of ketonic carbonyl groups. The ethoxy group enhances stability compared to methoxy derivatives, enabling milder reaction protocols .

- Applications : Employed in the synthesis of cyclopropane derivatives via tandem oxidation and phosphorane trapping methodologies .

(Formylmethylene)triphenylphosphorane

- Structure : Bears a formyl (CHO) group on the methylene moiety.

- Reactivity : The strong electron-withdrawing nature of the formyl group increases ylide stability and reactivity, favoring rapid alkene formation even with less reactive carbonyl substrates.

- Applications : Used in acetaldehyde synthesis and as a precursor for formyl-substituted alkenes .

Allyl Oxycarbonylmethylene Triphenylphosphorane

- Structure : Contains an allyloxycarbonyl (CO₂CH₂CH=CH₂) group.

- Its steric profile moderates reactivity compared to smaller alkoxy substituents.

- Applications : Valued in sequential Wittig-allylation strategies for constructing complex olefin architectures .

(Benzoylmethylene)triphenylphosphorane

- Structure : Substituted with a benzoyl (COPh) group.

- Reactivity : The bulky aromatic substituent reduces reaction rates but enhances regioselectivity in alkene formation. Compatible with transition-metal catalysts, such as nickel, for oligomerization reactions .

- Applications : Key component in nickel-catalyzed oligomerization processes for industrial polymer synthesis .

(Carboxymethylene)triphenylphosphorane

- Structure : Features a carboxylic acid (CO₂H) group.

- Reactivity : The acidic proton on the carboxylate limits its stability under basic conditions, requiring careful pH control.

- Applications : Used in nucleophilic additions to BODIPY fluorophores for materials science applications .

Comparative Data Table

Research Findings and Key Observations

Steric and Electronic Effects :

- Substituents like isopropyloxycarbonyl and benzoyl introduce steric bulk, reducing reaction rates but improving selectivity for sterically accessible carbonyl groups .

- Electron-withdrawing groups (e.g., formyl, methoxycarbonyl) stabilize the ylide, enhancing reactivity toward electrophilic carbonyls .

Industrial Relevance :

- (Isopropyloxycarbonylmethylene)triphenylphosphorane is critical in large-scale diisopropyl maleate production, highlighting its industrial robustness .

- (Benzoylmethylene)triphenylphosphorane’s compatibility with nickel catalysts underscores its role in polymer chemistry .

Synthetic Limitations :

Biological Activity

(Isopropyloxycarbonylmethylene)triphenylphosphorane is a phosphonium compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHOP

- Molecular Weight : 306.30 g/mol

The presence of the triphenylphosphorane moiety contributes to its reactivity and interaction with biological targets.

- Receptor Interaction : The compound has been shown to interact with various biological receptors, potentially influencing cellular signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic processes within cells.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest it may inhibit tumor cell proliferation.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating a possible role in antibiotic development.

- Anti-inflammatory Effects : There is evidence suggesting it could modulate inflammatory responses.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine production |

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Activity

In a comparative analysis against standard antibiotics, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional treatments, suggesting its potential as a novel antimicrobial agent.

Case Study 3: Anti-inflammatory Mechanism

Research involving inflammatory models indicated that the compound decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests a mechanism by which it may alleviate symptoms in inflammatory diseases.

Q & A

Q. What are the standard synthetic protocols for preparing (Isopropyloxycarbonylmethylene)triphenylphosphorane, and how do reaction conditions influence yield?

The synthesis typically involves the reaction of triphenylphosphine with isopropyloxycarbonylmethyl halides or esters under anhydrous conditions. For example, analogous phosphoranes like (tert-Butoxycarbonylmethylene)triphenylphosphorane are synthesized via nucleophilic substitution using sodium hydride or potassium carbonate as a base in tetrahydrofuran (THF) at 0–25°C . Key factors affecting yield include:

- Moisture control : Reactions are sensitive to water, requiring inert atmospheres (e.g., nitrogen or argon).

- Solvent selection : Polar aprotic solvents (THF, DCM) enhance reactivity compared to non-polar solvents.

- Purification : Column chromatography with silica gel and gradients of petroleum ether/ethyl acetate (e.g., 70:30 v/v) effectively isolates the product .

Q. How is this compound characterized, and what analytical methods are critical for confirming its structure?

Structural confirmation relies on:

- NMR spectroscopy : P NMR shows a characteristic downfield shift (δ ~20–25 ppm) for the phosphorane moiety. H and C NMR verify the isopropyloxycarbonyl group .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

- Melting point analysis : Sharp melting points (e.g., 185–188°C for analogous compounds) indicate purity .

Q. What are the common applications of this reagent in Wittig or related reactions?

The compound acts as a stabilized ylide in Wittig reactions to generate α,β-unsaturated carbonyl derivatives. For example, analogous phosphoranes like (Formylmethylene)triphenylphosphorane react with aldehydes to form enones . Methodological considerations include:

- Substrate compatibility : Electron-deficient aldehydes/ketones yield higher efficiency.

- Workup : Acidic hydrolysis (e.g., HCl/THF) cleaves phosphorane byproducts, followed by extraction and drying .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways when using this compound in multi-step syntheses?

Competing pathways (e.g., hydrolysis or side reactions with acidic protons) are minimized by:

- Temperature control : Reactions in dioxane at 80–100°C improve selectivity for target products, as seen in chrysanthemic acid synthesis .

- In situ generation : Using precursors like dibromomethylene triphenylphosphorane reduces intermediate degradation .

- Additives : Molecular sieves or desiccants (e.g., MgSO₄) absorb moisture during prolonged reactions .

Q. What mechanistic insights explain the stereochemical outcomes of Wittig reactions involving this phosphorane?

The stereochemistry (E/Z selectivity) is influenced by:

- Ylide stability : Stabilized ylides (like this phosphorane) favor trans-selective E-alkene formation due to lower energy transition states.

- Solvent polarity : Polar solvents stabilize charged intermediates, enhancing selectivity. For example, DCM or THF outperforms toluene in stereochemical control .

- Substrate steric effects : Bulky groups on the carbonyl substrate favor anti-addition, as observed in BODIPY derivative syntheses .

Q. How do contradictory data on reaction yields arise in literature, and how can researchers troubleshoot these discrepancies?

Discrepancies often stem from:

- Impurity profiles : Trace water or oxygen in reagents reduces phosphorane reactivity. Karl Fischer titration ensures solvent dryness .

- Chromatographic losses : Low-polarity byproducts (e.g., triphenylphosphine oxide) may co-elute with the product. Gradient elution or alternative stationary phases (e.g., alumina) improve separation .

- Catalytic residues : Metal contaminants (e.g., from glassware) can accelerate decomposition. Chelating agents (EDTA) or pre-washed glassware mitigate this .

Q. What are the emerging applications of this reagent in synthesizing bioactive or functional materials?

Recent studies highlight its utility in:

- Heterocycle synthesis : Four-component reactions with (N-isocyanimino)triphenylphosphorane yield 1,3,4-oxadiazoles, which are bioactive scaffolds .

- Materials chemistry : Functionalization of BODIPY dyes for optoelectronic applications, leveraging the phosphorane’s ability to introduce conjugated carbonyl groups .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- Toxicity : Avoid inhalation or skin contact; use fume hoods and PPE (gloves, goggles).

- Storage : Keep under inert gas (argon) at –20°C to prevent hydrolysis .

- Waste disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to degrade reactive intermediates .

Q. How can researchers address the environmental impact of using this reagent in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.